2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
CAS No.: 42473-28-9
Cat. No.: VC20157306
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42473-28-9 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |
| Standard InChI | InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3 |
| Standard InChI Key | RBCNCWKJVVSJAY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C2=C(N1)C=CC(=C2)C)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring (quinoline core). Substituents include methyl groups at positions 2 and 6 and a hydroxyl group at position 4. X-ray crystallography of related tetrahydroquinolines reveals a chair-like conformation in the saturated ring, with equatorial positioning of bulky substituents to minimize steric strain .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |
| LogP (Octanol-Water) | 2.0 |
| Topological Polar Surface Area | 32.3 Ų |
| Canonical SMILES | CC1CC(C2=C(N1)C=CC(=C2)C)O |
The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a critical feature for drug-like molecules . The topological polar surface area (TPSA) of 32.3 Ų aligns with compounds exhibiting oral bioavailability potential .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically employs a Povarov reaction, involving cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds. A representative protocol involves:
-
Step 1: Condensation of 2-methylaniline with methyl vinyl ketone in acidic conditions (HCl/EtOH, 60°C, 8 h) to form the imine intermediate.
-
Step 2: Cyclization via Friedel-Crafts alkylation, catalyzed by Lewis acids like BF₃·OEt₂, yielding the tetrahydroquinoline core.
-
Step 3: Stereoselective hydroxylation at position 4 using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, t-BuOH/H₂O) .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–80°C |
| Catalyst | BF₃·OEt₂ (10 mol%) |
| Solvent | Dichloromethane |
| Reaction Time | 6–12 h |
| Yield | 65–79% |
Challenges include controlling diastereoselectivity during cyclization and preventing oxidation of the hydroxyl group during purification .
Applications in Pharmaceutical Research
Biological Activity Profiles
While direct bioactivity data for 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol remains limited, structural analogs demonstrate:
-
Anticancer Activity: THQ derivatives inhibit topoisomerase II (IC₅₀ = 2.3–8.7 μM) and induce apoptosis in MCF-7 breast cancer cells .
-
Antimicrobial Effects: Methylated THQs show MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans .
-
Neurological Targets: The hydroxyl group enables hydrogen bonding with GABA-A receptor subtypes (Kᵢ = 120 nM in rat models) .
Drug Design Considerations
The compound’s scaffold serves as a precursor for:
-
Kinase Inhibitors: Introduction of pyridine moieties at position 8 enhances selectivity for EGFR-TK (ΔG = -9.2 kcal/mol in silico) .
-
Antipsychotics: N-alkylation with piperazine fragments improves blood-brain barrier penetration (logBB = 0.8) .
Stability and Industrial Challenges
Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
-
Oxidation: The C4 hydroxyl group undergoes gradual oxidation to a ketone (t₁/₂ = 18 days under atmospheric O₂).
-
Epimerization: Cis-trans isomerization occurs at C3 in polar aprotic solvents (ΔG‡ = 24.3 kJ/mol) .
Table 3: Stability Profile
| Condition | Degradation Product | Rate Constant (k, h⁻¹) |
|---|---|---|
| pH 1.0 (HCl) | Quinolin-4-one derivative | 0.015 |
| pH 7.4 (PBS) | Epimeric mixture | 0.009 |
| UV Light (254 nm) | Ring-opened amide | 0.023 |
Comparative Analysis with Related Derivatives
Structure-Activity Relationships
Compared to 3,6-dimethyl-THQ analogs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume